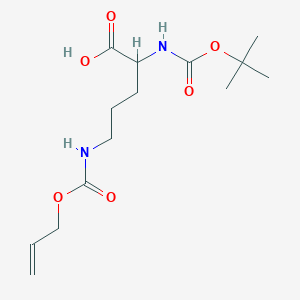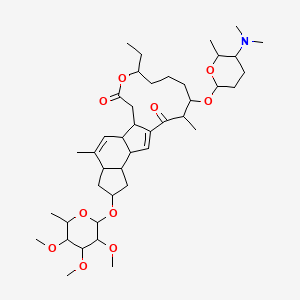
Boc-orn(aloc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Boc-ornithine(allyloxycarbonyl)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection of functional groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of Ornithine: The synthesis begins with the protection of the amino group of ornithine using tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting ornithine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Allyloxycarbonyl Group: The carboxyl group of ornithine is then protected using allyloxycarbonyl (Aloc) group. This step involves the reaction of the Boc-protected ornithine with allyl chloroformate in the presence of a base like sodium bicarbonate.
Industrial Production Methods: The industrial production of Boc-ornithine(allyloxycarbonyl)-OH follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-ornithine(allyloxycarbonyl)-OH can undergo oxidation reactions, particularly at the allyloxycarbonyl group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to remove the protective groups, yielding free ornithine.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas are used for deprotection.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Free ornithine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Boc-ornithine(allyloxycarbonyl)-OH is widely used in the synthesis of peptides due to its protective groups, which allow for selective deprotection and coupling reactions.
Biology:
Enzyme Studies: The compound is used in studying enzyme mechanisms, particularly those involving ornithine as a substrate or product.
Medicine:
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and inhibitors.
Industry:
Biotechnology: Used in the production of recombinant proteins and peptides.
Mecanismo De Acción
The mechanism of action of Boc-ornithine(allyloxycarbonyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protective groups prevent unwanted reactions at the amino and carboxyl groups, allowing for selective deprotection and coupling reactions. The molecular targets include enzymes involved in peptide bond formation and cleavage.
Comparación Con Compuestos Similares
Boc-ornithine(Z)-OH: Similar to Boc-ornithine(allyloxycarbonyl)-OH but with a benzyloxycarbonyl (Z) group instead of allyloxycarbonyl.
Boc-ornithine(tert-butyl)-OH: Contains a tert-butyl group instead of allyloxycarbonyl.
Uniqueness:
Selective Deprotection: The allyloxycarbonyl group allows for selective deprotection under mild conditions, which is advantageous in multi-step peptide synthesis.
Versatility: The compound can be used in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile reagent in synthetic chemistry.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIUYHBPBBOKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-Chloro-3-[(4-ethoxyphenyl)-hydroxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13400023.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)
![2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)


![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)



![(2S)-2-[5-(dimethylamino)naphthalene-1-sulfonamido]propanoic acid; cyclohexanamine](/img/structure/B13400079.png)




